1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid
Description
1-Methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative featuring a methyl group at the 1-position, a 2-methylphenyl substituent at the 3-position, and a carboxylic acid moiety at the 5-position. This structure combines aromatic and hydrophilic functional groups, making it a versatile intermediate in pharmaceutical and materials chemistry. The ortho-methylphenyl group enhances steric bulk and lipophilicity, while the carboxylic acid enables hydrogen bonding and salt formation, critical for solubility and reactivity in synthesis .
Properties
IUPAC Name |
2-methyl-5-(2-methylphenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-5-3-4-6-9(8)10-7-11(12(15)16)14(2)13-10/h3-7H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINZRIOXUAXYCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN(C(=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301197536 | |
| Record name | 1-Methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301197536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1170129-59-5 | |
| Record name | 1-Methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1170129-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301197536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthesis Approach
Starting Materials : The synthesis typically begins with hydrazine derivatives and 1,3-dicarbonyl compounds. For 1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid, the specific starting materials would need to incorporate the 2-methylphenyl group.
Reaction Conditions : The reaction conditions often involve heating the reactants in a solvent, such as ethanol or methanol, under acidic or basic catalysis.
Purification : After the reaction, the crude product is purified using techniques such as chromatography or crystallization.
Specific Challenges
- Yield and Purity : Achieving high yields and purity can be challenging due to the complexity of the pyrazole ring formation and the presence of multiple functional groups.
- Solvent Selection : Choosing the appropriate solvent is crucial to facilitate the reaction and to simplify the purification process.
Data and Research Findings
| Compound Details | Description |
|---|---|
| CAS Number | 1170129-59-5 |
| Molecular Formula | C12H12N2O2 |
| Molecular Weight | 216.24 g/mol |
| IUPAC Name | 2-methyl-5-(2-methylphenyl)pyrazole-3-carboxylic acid |
Biological Activities and Applications
Pyrazole compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Therefore, this compound could potentially be explored for applications in pharmaceuticals, particularly in the development of novel drugs targeting specific biological pathways.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different biological and chemical properties depending on the introduced functional groups.
Scientific Research Applications
1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of agrochemicals, such as herbicides and fungicides, due to its ability to inhibit specific biological pathways in plants and fungi.
Mechanism of Action
The mechanism of action of 1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For example, it may inhibit certain enzymes in microbial or plant cells, leading to antimicrobial or herbicidal effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the pyrazole ring.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and analogs:
Key Observations :
- Ortho vs.
- Electron-Withdrawing Groups : The trifluoromethyl analog () exhibits stronger electron-withdrawing effects, increasing acidity (pKa ~2–3) compared to the target compound’s carboxylic acid (pKa ~4–5) .
- Solubility : Methoxy groups (e.g., 2-methoxyphenyl in ) improve water solubility via hydrogen bonding, whereas methyl groups enhance lipophilicity .
Biological Activity
1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Overview of the Compound
Chemical Structure and Properties
- Molecular Formula : C11H12N2O2
- CAS Number : 1140528-29-5
- Molecular Weight : 204.23 g/mol
The compound is characterized by a pyrazole ring substituted with a methyl group and a 2-methylphenyl group, which influences its biological interactions.
Synthesis Methods
The synthesis of this compound typically involves the cyclization of hydrazine derivatives with diketones. A common method includes:
- Reactants : 2-methylphenylhydrazine and ethyl acetoacetate.
- Conditions : Acidic conditions followed by cyclization and carboxylation.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values for these bacteria were reported at concentrations as low as 250 μg/mL .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines such as TNFα and IL-6 in various cell lines, indicating potential use in treating inflammatory diseases .
Anticancer Activity
Recent investigations have highlighted the anticancer potential of compounds containing the pyrazole structure. Specifically, this compound has shown promising results in inhibiting the growth of cancer cell lines, including:
- Breast cancer (MDA-MB-231)
- Liver cancer (HepG2)
In vivo studies demonstrated significant tumor growth inhibition, suggesting its potential as a chemotherapeutic agent .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. It is believed to inhibit enzymes involved in various metabolic pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes in microbial metabolism, leading to antimicrobial effects.
- Cytokine Modulation : It appears to modulate cytokine production in inflammatory pathways, providing a basis for its anti-inflammatory effects.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-methyl-3-(phenyl)-1H-pyrazole-5-carboxylic acid | Structure | Moderate antimicrobial activity |
| 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid | Structure | Stronger anti-inflammatory effects |
The presence of the methyl group at the 2-position on the phenyl ring enhances binding affinity to certain molecular targets compared to similar compounds .
Study 1: Antimicrobial Efficacy
A study published in MDPI evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. The results indicated that this compound exhibited a significant inhibitory effect on both Gram-positive and Gram-negative bacteria, supporting its potential use as an antimicrobial agent .
Study 2: Anticancer Potential
In another study focusing on anticancer activity, researchers synthesized analogs based on the pyrazole framework and tested their efficacy against multiple cancer cell lines. The findings revealed that compounds similar to this compound showed promising results in reducing cell viability in breast and liver cancer cells .
Q & A
Q. What are the optimal synthetic routes for 1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid?
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A general method involves:
Q. Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Coupling | Pd(PPh₃)₄, K₃PO₄, DMF/H₂O | 70–85% | |
| Hydrolysis | NaOH, methanol, RT | ~70% |
Q. What spectroscopic techniques are used to characterize this compound?
- IR Spectroscopy : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyrazole ring vibrations .
- NMR : ¹H NMR confirms substituents (e.g., methyl groups at δ 2.3–2.5 ppm; aromatic protons at δ 7.1–7.8 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 216.21 for C₁₁H₁₀N₂O₂) validate purity .
Q. How is the purity of the compound assessed during synthesis?
- Chromatography : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted intermediates .
- Melting Point Analysis : Sharp melting points (e.g., 220–225°C) indicate crystalline purity .
Advanced Research Questions
Q. How do substituents on the pyrazole ring influence reactivity and regioselectivity?
- Electron-withdrawing groups (e.g., nitro at position 4) reduce electrophilic substitution activity, while electron-donating groups (e.g., methyl at position 1) enhance stability .
- Steric hindrance from ortho-substituted aryl groups (e.g., 2-methylphenyl) can limit coupling efficiency, requiring optimized Pd catalyst loadings .
Q. What computational methods aid in understanding its electronic structure?
Q. How can structural analogs be designed for structure-activity relationship (SAR) studies?
- Substitution Strategies :
- Replace the 2-methylphenyl group with halogenated aryl rings (e.g., 4-chlorophenyl) to modulate lipophilicity .
- Introduce sulfonamide or morpholine moieties to enhance solubility (e.g., 1-methyl-3-(4-sulfamoylphenyl) derivatives) .
Q. Example Analog Synthesis
| Analog | Modification | Biological Relevance | Reference |
|---|---|---|---|
| 3-Bromo-1-(3-chloropyridin-2-yl) | Bromination at position 3 | Insecticide activity | |
| 1-Methyl-3-(4-morpholinylmethyl) | Morpholine addition | Improved solubility |
Q. What challenges arise in analyzing trace impurities in this compound?
- HPLC-MS : Detects byproducts (e.g., unhydrolyzed esters or Pd catalyst residues) with limits of detection (LOD) <0.1% .
- X-ray Crystallography : Resolves stereochemical ambiguities in derivatives (e.g., enantiopure salts) .
Methodological Notes
- Contradictions in Evidence : While Pd-catalyzed coupling is widely used , alternative methods like cyclocondensation (e.g., using phenylhydrazine and ethyl acetoacetate) may yield regioisomers, requiring rigorous NMR validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
